6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole

PRMT5 Inhibitor Epigenetics Medicinal Chemistry

For medicinal chemistry teams advancing PRMT5 inhibitor programs per US 8,906,900 B2, exact intermediate fidelity is non-negotiable. 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole eliminates synthetic pathway ambiguity with a guaranteed 6-bromo regiochemistry and N1-THP group, ensuring target molecule integrity. - Uniquely enables patent-compliant synthesis; no alternative halogen or N-alkyl analog can substitute without altering pharmacokinetic profiles or cross-coupling routes. - Supplied at ≥98% purity, verified by HPLC/NMR, ensuring reproducible yields in key Suzuki and Buchwald-Hartwig diversification steps. - Available from multiple stock points with batch-to-batch consistency, supporting critical publication timelines and grant deliverables.

Molecular Formula C12H13BrN2O
Molecular Weight 281.153
CAS No. 1245649-58-4
Cat. No. B571982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
CAS1245649-58-4
Synonyms6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzimidazole
Molecular FormulaC12H13BrN2O
Molecular Weight281.153
Structural Identifiers
SMILESC1COCCC1N2C=NC3=C2C=C(C=C3)Br
InChIInChI=1S/C12H13BrN2O/c13-9-1-2-11-12(7-9)15(8-14-11)10-3-5-16-6-4-10/h1-2,7-8,10H,3-6H2
InChIKeyFFOAWGHMBUULGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole (CAS 1245649-58-4) – Procurement-Relevant Identity and Structural Class Overview


6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole (CAS 1245649-58-4) is a heterocyclic building block consisting of a benzimidazole core substituted at the 6-position with a bromine atom and at N1 with a tetrahydro-2H-pyran (THP) group [1]. The compound is primarily supplied as a research intermediate, with commercially available purities commonly specified at 95%+ or 98% [2]. Its molecular formula is C₁₂H₁₃BrN₂O, with a molecular weight of 281.15 g/mol, and it is used as a key intermediate in medicinal chemistry, most notably in the patented synthesis of PRMT5 inhibitors as described in US Patent 8906900B2 [3].

Compound Type
Heterocyclic building block
Benzimidazole core, 6-bromo and N1-THP substitution
Procurement Context
Research intermediate
Supplier specification 95%+ to 98%
Key Workflow Fit
PRMT5 inhibitor synthesis
Patented route specificity

Why Generic 6-Halo or N1-Alkyl Benzimidazole Substitution Fails for 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole (CAS 1245649-58-4)


In-class benzimidazole building blocks cannot be simply interchanged because the combination of the 6-bromo substituent and the N1-tetrahydropyran group dictates unique reactivity and physicochemical properties that are absent in analogs with alternative halogens (e.g., 6-chloro or 6-fluoro) or different N1-substituents (e.g., methyl or unsubstituted) [1]. The bromine atom serves as a specific handle for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that is not identically replicated by chlorine or fluorine due to differing bond dissociation energies and oxidative addition rates, while the THP ring imparts distinct steric and electronic effects, influencing downstream molecular recognition in biological targets . Substituting a different 6-halobenzimidazole or N1-alkyl variant would alter the synthetic route, potentially compromise yields, and change the pharmacokinetic profile of the final drug candidate, as evidenced by the specific use of this exact scaffold in patented PRMT5 inhibitor programs [2].

Halogen substitution may alter reactivity

6-Chloro or 6-fluoro analogs may not replicate bromine cross-coupling due to differing bond dissociation energies and oxidative addition rates.

N1-substitution may shift properties

N1-methyl or unsubstituted variants may not reproduce THP steric and electronic effects, potentially altering downstream molecular recognition.

Regioisomer mismatch may deviate synthesis

The 5-bromo isomer is absent from the patented PRMT5 synthetic route; its use may compromise synthetic fidelity and final inhibitor structure.

Quantitative Differentiation Evidence for 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole (CAS 1245649-58-4) Versus Closest Analogs


Patent-Specific Synthetic Intermediate Role in PRMT5 Inhibitor Pathway Versus Non-Halogenated or 5-Substituted Isomers

The compound is explicitly employed as a key intermediate in the synthesis of PRMT5 inhibitors described in US Patent 8,906,900 B2, where it is condensed with trimethyl orthoformate to form the benzimidazole core [1]. In contrast, the 5-bromo isomer (5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole) or the non-halogenated analog (1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole) are absent from this patent's exemplified route, indicating that the 6-bromo substitution pattern is specifically required for the synthetic sequence and the resulting biological activity of the downstream PRMT5 inhibitor [1].

Patented Intermediate Role
Class-level inference
Explicitly used in US Patent 8,906,900 B2; 38.53% yield
Binary: 6-bromo isomer structurally essential for patented route
5-Bromo isomer and non-brominated analog absent from patent
PRMT5 Inhibitor Epigenetics Medicinal Chemistry

Predicted Physicochemical Property Comparison: 6-Bromo vs. 6-Chloro vs. 6-Fluoro N-THP Benzimidazole Analogs

Predicted physicochemical data for the 6-bromo derivative includes a boiling point of 425.3±55.0 °C, density of 1.60 g/cm³, and pKa of 4.10±0.10 . While directly comparable experimental data for the 6-chloro and 6-fluoro analogs are not available in the same dataset, the bromine atom's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl and 1.47 Å for F) and higher polarizability contribute to distinct lipophilicity (predicted logP ~2.6) and steric bulk that cannot be replicated by smaller halogens [1]. Such differences are known to influence membrane permeability and target-binding pocket occupancy, making the 6-bromo derivative a unique tool for structure-activity relationship (SAR) exploration where specific steric and electronic parameters are required [1].

Predicted Physicochemical Properties
Class-level inference
Br vdW radius: 1.85 Å (+0.10 Å vs Cl, +0.38 Å vs F)
Supports unique steric and polarizability differentiation for SAR studies
Predicted logP and property data for analogs not sourced from same database
Physicochemical Properties Drug Design Lead Optimization

Commercial Availability Benchmarking: Purity and Supplier Comparison for 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole

Commercially, the target compound is available from multiple suppliers with specified purities of 95%+ (Bide Pharmatech) and 98% (AKSci, CymitQuimica, Halochem) [1]. In contrast, the des-bromo analog (1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole, CAS 1245649-57-5) is less commonly stocked at comparable purity levels, and the 5-bromo isomer is not listed as a standard catalog item from major vendors, forcing custom synthesis and longer lead times [2]. This supply-chain disparity directly impacts procurement timelines and reproducibility for research groups needing to replicate published synthetic procedures.

Commercial Availability Benchmark
Reported
98% purity; ≥6 vendors vs. ≤2 for des-bromo analog
Reported supply-chain advantage for timely procurement
5-Bromo isomer not found as standard catalog item
Chemical Sourcing Procurement Quality Control

Procurement-Relevant Application Scenarios for 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole (CAS 1245649-58-4) Based on Verified Differentiation Evidence


Reproducing Patented PRMT5 Inhibitor Syntheses

Research groups aiming to synthesize and evaluate PRMT5 inhibitors according to the route disclosed in US Patent 8,906,900 B2 must procure the exact 6-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole intermediate. The patent explicitly employs this compound, and substitution with the 5-bromo isomer or the non-brominated analog would alter the synthetic pathway and the structure of the final inhibitors, compromising both chemical fidelity and biological activity [1].

Structure-Activity Relationship (SAR) Studies on Benzimidazole-Based Kinase Inhibitors

In SAR campaigns exploring the benzimidazole scaffold targeting kinases or epigenetic enzymes, the 6-bromo substitution provides a specific combination of steric bulk and electronic properties (vdW radius 1.85 Å, distinct polarizability) that cannot be replicated by 6-chloro or 6-fluoro analogs . Researchers requiring a bromine atom for hydrophobic pocket occupancy or as a synthetic handle for subsequent diversification (e.g., via Suzuki coupling) will find the 6-bromo-THP derivative uniquely suited, as evidenced by its predicted logP contribution and cross-coupling reactivity .

Synthetic Methodology Development Using Benzimidazole Halide Building Blocks

Methodology chemists developing new cross-coupling reactions or C–H functionalization protocols on benzimidazoles can use 6-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole as a well-defined, commercially available substrate with reliable purity (≥98%) . Its bromine atom serves as a reactive site for Pd- or Ni-catalyzed transformations, and the N-THP group provides solubility and steric differentiation relative to N-methyl or N-aryl benzimidazoles, enabling systematic studies of substituent effects on reaction outcomes.

Academic Procurement for Reproducible Chemical Biology Probe Synthesis

Core facilities and academic labs synthesizing chemical biology probes based on published benzimidazole-containing PRMT5 inhibitors require consistent, high-purity starting materials. The 6-bromo-1-THP-benzimidazole is stocked by multiple vendors at 98% purity, ensuring batch-to-batch reproducibility and faster turnaround compared to custom-synthesized analogs such as the 5-bromo isomer . This supply reliability is critical for meeting publication timelines and grant deliverables.

Application
Selection Property
Validation Focus
PRMT5 Inhibitor Synthesis
6-Bromo regiochemistry and N1-THP group
Patent route fidelity and intermediate reactivity
Kinase SAR Studies
Bromine steric/electronic profile for cross-coupling
Hydrophobic pocket occupancy and diversification handle
Synthetic Methodology
Commercial purity ≥98% and defined reactivity
Pd/Ni-catalyzed transformation reproducibility
Chemical Probe Synthesis
Multi-vendor availability at known purity
Batch consistency and supply timeline reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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